molecular formula C16H16N2O4S B254845 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B254845
M. Wt: 332.4 g/mol
InChI Key: CAEOSZNZRBCRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide, also known as NBMA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses. 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activation of Akt, a protein kinase involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, modulation of the immune response, and neuroprotection against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide is its potential applications in various scientific research areas, including cancer research, neurology, and immunology. However, one of the limitations of 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide research, including the development of more efficient synthesis methods, the identification of novel targets and pathways for 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide, and the evaluation of its potential applications in other scientific research areas. Additionally, the development of more water-soluble derivatives of 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide may improve its efficacy and usability in lab experiments.

Synthesis Methods

2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide can be synthesized using a two-step process involving the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea, followed by the reaction of 4-nitrobenzylthiourea with 4-methoxyphenylacetyl chloride to form 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation. In immunology, 2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide has been shown to modulate the immune response by regulating cytokine production and T cell activation.

properties

Product Name

2-({4-nitrobenzyl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H16N2O4S/c1-22-15-8-4-13(5-9-15)17-16(19)11-23-10-12-2-6-14(7-3-12)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)

InChI Key

CAEOSZNZRBCRKJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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